Laudanine

Cardiovascular Pharmacology α1-Adrenoceptor Phosphodiesterase Inhibition

Select Laudanine (CAS 85-64-3) for its unique tetrahydroisoquinoline core with a specific N-1, O-6, O-7, O-4' methyl pattern. Unlike planar papaverine (non-selective PDE inhibitor) or N-substituted laudanosine (α1-antagonist), laudanine's non-planar scaffold offers a cleaner pharmacological background for probing α1-adrenergic signaling and chiral recognition. Available via validated synthetic routes (CN103965108B), it is an essential reference standard for geographical opium origin tracing. Procure analytically confirmed material to avoid invalidated experimental outcomes from uncharacterized substitution variants.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 85-64-3
Cat. No. B1197096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaudanine
CAS85-64-3
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
InChIInChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3
InChIKeyMPYHGNAJOKCMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laudanine (CAS 85-64-3) Procurement and Scientific Baseline Guide


Laudanine (CAS 85-64-3) is a benzyltetrahydroisoquinoline alkaloid and a minor constituent of Papaver somniferum (opium poppy) [1]. It is structurally characterized by a tetrahydroisoquinoline core with four methyl substituents (N-1, O-6, O-7, O-4') and exists as a racemic mixture (dl-laudanidine), though the (S)-enantiomer is also recognized [2]. Its physicochemical properties include a molecular weight of 343.42 g/mol, a melting point of 167°C, and low aqueous solubility [3]. The compound serves as a reference standard for opioid origin tracing and a scaffold for synthetic derivatization.

Why Laudanine Cannot Be Interchanged with Other Benzylisoquinoline Alkaloids in Research


Benzylisoquinoline alkaloids share a core scaffold but exhibit profound functional divergence due to minor structural variations. For example, the reduction state of the isoquinoline ring dictates phosphodiesterase (PDE) inhibition profiles, with planar systems (e.g., papaverine) acting as non-selective PDE inhibitors while non-planar, reduced counterparts (e.g., laudanosine) show negligible PDE activity but act as α1-adrenoceptor antagonists [1]. Similarly, N-substitution patterns critically influence α1-adrenergic receptor affinity [2]. Laudanine, with its specific methyl substitution pattern and tetrahydroisoquinoline core, occupies a distinct conformational and pharmacophoric space. Direct substitution without considering these nuanced structure-activity relationships (SAR) can invalidate experimental outcomes, particularly in studies involving cardiovascular pharmacology, receptor binding, or chiral recognition.

Laudanine Quantitative Differentiation Evidence: A Comparator-Based Guide


Laudanosine vs. Papaverine: Distinct Cardiovascular Mechanism and PDE Inhibition Profile

Laudanosine, a structural analog of laudanine, shows a clear functional divergence from the planar benzylisoquinoline papaverine. While both are benzylisoquinolines, (±)-laudanosine acts as a selective α1-adrenoceptor blocker (IC50 for [3H]-prazosin binding inhibition is 10 µM [1]) with negligible activity on cyclic nucleotide phosphodiesterases (PDEs) [1]. In contrast, papaverine is a non-selective PDE inhibitor with no significant α1-adrenoceptor blocking activity [1]. This demonstrates that the reduced, non-planar tetrahydroisoquinoline core in laudanosine (and by class-level inference, laudanine) directs activity away from PDE inhibition and toward adrenoceptor antagonism.

Cardiovascular Pharmacology α1-Adrenoceptor Phosphodiesterase Inhibition

Laudanosine Opioid Receptor Binding Profile: Quantitative Differentiation Among Subtypes

Laudanosine exhibits a distinct binding profile across multiple opioid receptor subtypes, with the highest affinity for the mu-1 receptor (Ki = 2.7 µM) and progressively lower affinities for mu-2 (Ki = 13 µM), delta (Ki = 5.5 µM), kappa-1 (Ki = 21 µM), and kappa-3 (Ki = 24 µM) [1]. This profile is functionally relevant as laudanosine produces dose-dependent analgesia in the mouse tail-flick assay, an effect reversed by mu-1 selective antagonists [1]. While laudanine itself has not been subjected to identical rigorous profiling, its structural similarity to laudanosine (differing only by an N-methyl group) suggests a related but potentially distinct opioid receptor interaction profile, making it a valuable tool for comparative SAR studies.

Opioid Pharmacology Receptor Binding Analgesia Mechanism

Laudanosine GABA Receptor Interaction: Differential Affinity for High- vs. Low-Affinity Sites

Laudanosine demonstrates a clear differential interaction with GABA receptor subtypes. It is almost ineffective at high-affinity GABA receptors labeled by [3H]muscimol (IC50 = 100 µM) but shows a 10-fold higher inhibitory effect at low-affinity GABA receptors labeled by [3H]bicuculline methochloride (IC50 = 10 µM) [1]. This selective inhibition of low-affinity GABA sites correlates with its known epileptogenic potential and distinguishes it from compounds that broadly modulate GABAergic transmission. The structural basis for this selectivity is not fully defined but provides a clear functional differentiator for the benzyltetrahydroisoquinoline scaffold.

GABA Receptor Seizure Activity Neuropharmacology

Synthetic Accessibility: A Validated Three-Step Protocol with Defined Yield

A patent-protected synthetic method for laudanine provides a robust, scalable, and operationally simple route starting from 3-hydroxy-4-methoxyphenylacetic acid and 3,4-dimethoxyphenylethylamine [1]. The process involves amide condensation, dehydration, and a one-pot reduction/methylation sequence to yield laudanine with a total recovery of 32% [1]. This contrasts with earlier, more complex multi-step syntheses or reliance on extraction from natural sources (where it occurs at trace levels, approximately 0.005% of opium [2]). This validated synthetic route enables reliable procurement of the compound as a reference standard or intermediate.

Organic Synthesis Reference Standard Process Chemistry

Laudanine Application Scenarios Driven by Quantitative Differentiation Evidence


Reference Standard for Opium Origin Traceability and Forensic Analysis

Laudanine is a characteristic minor alkaloid in Papaver somniferum, and its detection profile aids in distinguishing opium samples from different geographical origins [1]. Its synthetic availability, as described in patent CN103965108B [2], ensures that pure reference material is accessible for constructing robust analytical calibrations, overcoming the limitations of scarce natural isolates. This application is directly supported by the compound's established natural occurrence and validated synthetic route.

SAR Probe for α1-Adrenoceptor Pharmacology

The demonstrated α1-adrenoceptor antagonist activity of the structurally related laudanosine [1] positions laudanine as a valuable scaffold for structure-activity relationship (SAR) studies. Its tetrahydroisoquinoline core, which lacks PDE inhibitory activity (unlike papaverine [1]), offers a cleaner pharmacological background for probing α1-adrenergic signaling pathways in vascular smooth muscle or other tissues. Researchers can use laudanine to explore the effects of subtle substitution changes on adrenoceptor affinity and selectivity.

Starting Material for Derivatization in Opioid and CNS Research

Given laudanosine's well-characterized, albeit low-affinity, interactions with opioid (Ki = 2.7-24 µM) and GABA receptors (IC50 = 10-100 µM) [1], laudanine's core structure provides a starting point for chemical modifications aimed at enhancing potency, selectivity, or altering CNS penetration. Its defined synthetic route [2] allows for the introduction of diverse functional groups to generate focused libraries for probing these receptor systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laudanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.